molecular formula C13H16N4O2S B2992712 N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034571-15-6

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2992712
CAS No.: 2034571-15-6
M. Wt: 292.36
InChI Key: BLXKLIDYTXXEAU-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

A comprehensive study highlighted the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, focusing on their potential as cyclooxygenase-2 (COX-2) inhibitors. This research was pivotal in identifying potent and selective inhibitors for COX-2, contributing significantly to the development of anti-inflammatory medications (Penning et al., 1997).

CNS Disorders Treatment through 5-HT7 Receptor Antagonism

Another study explored the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aiming to design selective 5-HT7 receptor ligands or multifunctional agents. This approach intends to address complex diseases with a polypharmacological strategy, showcasing the compound's potential in treating central nervous system (CNS) disorders (Canale et al., 2016).

Antibacterial Agents Development

Research dedicated to creating new heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes revealed the synthesis of compounds showing high activity. This endeavor underscores the chemical's utility in developing antibacterial agents (Azab et al., 2013).

Enhancing Carbonic Anhydrase Inhibition

A study on the synthesis of sulfonamide derivatives containing heterocyclic compounds emphasized their role as inhibitors of human carbonic anhydrases, which are crucial for various biochemical processes. This research opens avenues for developing medications that modulate carbonic anhydrase activity for therapeutic purposes (Komshina et al., 2020).

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-9-13(8-15-17)20(18,19)16-6-10-4-12(7-14-5-10)11-2-3-11/h4-5,7-9,11,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKLIDYTXXEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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